molecular formula C17H17NO2S3 B11646661 1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

Cat. No.: B11646661
M. Wt: 363.5 g/mol
InChI Key: WUWZCAGBOTWEKL-UHFFFAOYSA-N
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Description

1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE is a complex organic compound featuring a unique structure that includes a quinoline core, dithiol moiety, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the dithiol moiety via thiolation reactions.
  • Attachment of the propenone group through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone group to a corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiol moiety may play a crucial role in its binding affinity and specificity, while the propenone group can participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE: Similar structure but with an ethanone group instead of a propenone group.

    1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-PHENOXYETHAN-1-ONE: Contains a phenoxyethanone group.

Uniqueness

The uniqueness of 1-{6-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE lies in its combination of a quinoline core, dithiol moiety, and propenone group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H17NO2S3

Molecular Weight

363.5 g/mol

IUPAC Name

1-(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO2S3/c1-5-12(19)18-14-10(8-7-9-11(14)20-6-2)13-15(17(18,3)4)22-23-16(13)21/h5,7-9H,1,6H2,2-4H3

InChI Key

WUWZCAGBOTWEKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=C

Origin of Product

United States

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